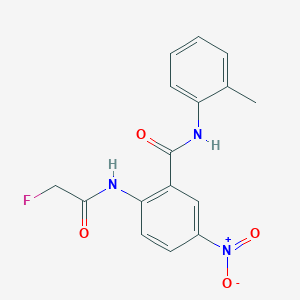

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

Overview

Description

Molecular Structure Analysis

The molecular structure of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is defined by its molecular formula, C16H14FN3O4. The specific details about the molecular structure are not provided in the search results.Scientific Research Applications

I have conducted a search for the scientific research applications of “2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide”, also known as “2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide”. However, there is limited information available on specific applications of this compound in scientific research. The search results suggest that it may be used as an intermediate or a product in chemical synthesis processes, but detailed applications are not documented in the sources found.

Chemical Synthesis

The compound has been mentioned in the context of chemical reactions, specifically as a product in condensation reactions and subsequent dehydration to produce other chemical entities . This suggests its role as an intermediate in synthetic chemistry.

Material Safety Data Sheet (MSDS)

An MSDS for this compound is available, which indicates its handling, storage, and safety measures . While this does not provide direct applications, it does suggest that the compound is used in environments where such data is necessary, possibly indicating laboratory or industrial use.

Safety and Hazards

Mechanism of Action

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability. The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating its stability under specific conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature (2–8 °C under inert gas ) suggests that it may be sensitive to temperature changes.

properties

IUPAC Name |

2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGVBGVESPOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615579 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide | |

CAS RN |

56287-72-0 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)